molecular formula C10H18Cl2N4O2 B2406922 6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride CAS No. 2375247-79-1

6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride

Cat. No. B2406922
CAS RN: 2375247-79-1
M. Wt: 297.18
InChI Key: ZJIKVVIRPAXEPP-XCUBXKJBSA-N
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Description

6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as "APEX" and is a useful tool for studying various biochemical and physiological processes.

Scientific Research Applications

1. Synthesis and Characterization

  • A study by Udayakumar et al. (2017) demonstrates the synthesis and characterization of dihydropyrimidine-2,4(1H,3H)-dione derivatives, highlighting their applications in molecular synthesis and characterization techniques, such as NMR spectroscopy and mass spectrometry (Udayakumar, Gowsika, & Pandurangan, 2017).

2. Biological Evaluation

  • In 2010, El-Etrawy and Abdel-Rahman synthesized 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives and tested their antiviral activities against Hepatitis A and Herpes simples virus type-1 (El-Etrawy & Abdel-Rahman, 2010).

3. Applications in Optical and Nonlinear Optical Properties

  • Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives and evaluated them for their potential in optical and nonlinear optical device fabrications (Mohan et al., 2020).

4. Potential in Hypotensive Activity

5. Antimicrobial and Antioxidant Evaluation

  • Al-Adhami and Al-Majidi (2021) synthesized and evaluated 6-amino-1,3-dimethyluracil derivatives for their antimicrobial and antioxidant activities, expanding the understanding of pyrimidine derivatives in these fields (Al-Adhami & Al-Majidi, 2021).

6. Free Radical Oxidation Studies

  • Meshcheryakova et al. (2022) explored the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow, providing insights into their potential therapeutic applications (Meshcheryakova et al., 2022).

properties

IUPAC Name

6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.2ClH/c1-2-14-9(15)5-8(12-10(14)16)13-4-3-7(11)6-13;;/h5,7H,2-4,6,11H2,1H3,(H,12,16);2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIKVVIRPAXEPP-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)N2CCC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C=C(NC1=O)N2CC[C@H](C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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